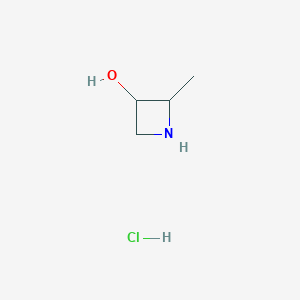

2-Methylazetidin-3-ol hydrochloride

Description

The exact mass of the compound 2-Methylazetidin-3-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylazetidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylazetidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWXJFDIRONLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (2S,3R)-2-Methylazetidin-3-ol Hydrochloride

CAS Number: 1821740-20-8 Formula: C₄H₁₀ClNO Molecular Weight: 123.58 g/mol [1][2][3]

Executive Summary & Chemical Identity

2-Methylazetidin-3-ol hydrochloride (CAS 1821740-20-8) is a high-value chiral building block used extensively in modern medicinal chemistry. Specifically defined as the (2S,3R) enantiomer, this compound belongs to the class of conformationally restricted heterocycles.

In drug design, this scaffold serves as a critical bioisostere for pyrrolidines and cyclobutanes. Its unique structural attributes—high ring strain (~26 kcal/mol), lowered lipophilicity, and specific vector orientation—allow researchers to fine-tune the physicochemical properties (pKa, metabolic stability) of lead compounds without significantly altering molecular weight.

Structural Specifications

| Property | Specification |

| IUPAC Name | (2S,3R)-2-Methylazetidin-3-ol hydrochloride |

| Stereochemistry | (2S, 3R) [Trans-configuration] |

| Appearance | White to off-white solid |

| Solubility | Highly soluble in water, DMSO, Methanol |

| Hygroscopicity | High (Handling in desiccated environment required) |

| pKa (Conjugate Acid) | ~8.5–9.5 (Estimated for azetidine nitrogen) |

Synthesis & Manufacturing Logic

The synthesis of high-purity (2S,3R)-2-methylazetidin-3-ol requires strict stereocontrol. Unlike racemic syntheses, the production of CAS 1821740-20-8 typically utilizes the "Chiral Pool" strategy or asymmetric hydrogenation to establish the (2S,3R) absolute configuration.

Retrosynthetic Analysis

The most robust industrial route involves the cyclization of chiral amino-alcohol precursors derived from amino acids (e.g., Threonine derivatives) or the resolution of epoxy-amine intermediates.

Figure 1: General retrosynthetic logic for accessing chiral azetidines from amino acid precursors.

Critical Manufacturing Controls

-

Stereochemical Purity: The (2S,3R) configuration is thermodynamically distinct. Reaction conditions must avoid epimerization at the C2 position, which is prone to inversion under harsh basic conditions due to ring strain.

-

Salt Formation: The hydrochloride salt is formed to stabilize the secondary amine, preventing oxidative degradation and polymerization (azetidines can ring-open via nucleophilic attack).

Applications in Drug Discovery

This specific CAS is not a drug itself but a "fragment" used to construct larger bioactive molecules.

Mechanism of Action: The "Azetidine Advantage"

-

Metabolic Stability: Replacing a flexible chain with a strained azetidine ring reduces the number of rotatable bonds, lowering the entropic penalty of binding to a target protein.

-

Basicity Modulation: The azetidine nitrogen is generally less basic than pyrrolidine (pKa ~11 vs ~9.5). This reduction in pKa improves membrane permeability and reduces lysosomal trapping, a common issue in CNS drug development.

-

Vectorial Control: The (2S,3R) geometry positions the hydroxyl group (for H-bonding) and the methyl group (for hydrophobic pocket filling) in a precise 3D orientation that is distinct from the cis-isomer.

Key Application Areas

-

Kinase Inhibitors: Used as a solvent-exposed solubilizing group.

-

GPCR Ligands: Acts as a rigid linker to orient pharmacophores.

-

Peptidomimetics: Mimics the turn conformation of amino acid residues.

Experimental Protocols

Warning: All procedures must be performed in a fume hood. Azetidines are potential alkylating agents; avoid skin contact.

Protocol A: N-Functionalization (Amide Coupling)

This protocol describes coupling the secondary amine of CAS 1821740-20-8 to a carboxylic acid, a standard workflow in library synthesis.

Reagents:

-

(2S,3R)-2-Methylazetidin-3-ol HCl (1.0 equiv)

-

Carboxylic Acid (R-COOH) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M). Stir for 5 minutes at Room Temperature (RT) to activate the acid.

-

Free Basing (In-situ): Add (2S,3R)-2-Methylazetidin-3-ol HCl (1.0 equiv) to the reaction vessel. Immediately add DIPEA (3.0 equiv). Note: The excess base is crucial to neutralize the HCl salt and activate the amine.

-

Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS for the consumption of the amine (m/z 88 [M+H]+ for the free base core).

-

Workup: Dilute with EtOAc and wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Validation: Verify product via ¹H NMR. The azetidine protons typically appear as complex multiplets between 3.5–4.5 ppm due to the chiral centers.

Protocol B: O-Functionalization (Ether Synthesis)

Functionalizing the secondary alcohol while the amine is protected (or selectively) requires careful control to avoid ring opening.

Reagents:

-

N-Boc-(2S,3R)-2-Methylazetidin-3-ol (Requires prior N-protection)

-

Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

-

Alkyl Halide (R-X) (1.5 equiv)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Cool a solution of N-Boc-intermediate in THF to 0°C under Nitrogen.

-

Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes.

-

Alkylation: Add the Alkyl Halide dropwise.

-

Warming: Allow the reaction to warm to RT and stir for 12 hours.

-

Quenching: Carefully quench with saturated NH₄Cl solution at 0°C.

-

Extraction: Extract with EtOAc.

Handling, Stability & Storage

The hydrochloride salt form confers stability, but the compound remains sensitive to moisture.

| Parameter | Recommendation | Rationale |

| Storage Temp | -20°C (Long term) | Prevents slow degradation/ring opening. |

| Atmosphere | Inert Gas (Argon/N₂) | Hygroscopic; absorbs water which can catalyze hydrolysis. |

| Solvent Compatibility | Avoid protic solvents for long periods if free-basing. | Free azetidines are unstable in acidic aqueous media over time. |

Self-Validating Storage Check: Upon opening a stored vial, inspect for "clumping" or "liquefaction." If the white powder has turned into a sticky gum, significant moisture absorption has occurred. Re-verify purity via NMR before use.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 176471553, trans-2-Methylazetidin-3-ol hydrochloride. Retrieved from [Link]

-

Cheekatla, S. R., et al. (2025).[4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved from [Link][5]

-

Stephens, D., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

Sources

- 1. (2S,3R)-2-methylazetidin-3-ol hydrochloride - CAS:1821740-20-8 - Abovchem [abovchem.com]

- 2. 1821740-20-8|(2S,3R)-2-Methylazetidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. trans-2-Methylazetidin-3-OL hcl | C8H20Cl2N2O2 | CID 176471553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Chemical Structure and Medicinal Chemistry Applications of 2-Methylazetidin-3-ol Hydrochloride

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic and pharmacodynamic (PK/PD) profiles of lead compounds often requires the introduction of small, conformationally restricted, and polar vectors. 2-Methylazetidin-3-ol hydrochloride has emerged as a highly valuable building block in this context. By offering a rigid four-membered nitrogen heterocycle with two distinct functionalizable sites (the secondary amine and the secondary alcohol) and two chiral centers, this molecule allows medicinal chemists to finely tune lipophilic efficiency (LipE) and metabolic stability without adding excessive molecular weight.

This technical guide explores the structural nuances, physicochemical properties, and field-proven synthetic methodologies for integrating 2-methylazetidin-3-ol into complex pharmaceutical scaffolds, drawing upon recent breakthroughs in targeted kinase inhibitors.

Core Chemical and Structural Properties

The hydrochloride salt of 2-methylazetidin-3-ol is preferred for storage and handling due to the inherent instability and volatility of the free azetidine base. The salt form ensures long-term stability against oxidative degradation and ring-opening side reactions.

Table 1: Physicochemical Summary of 2-Methylazetidin-3-ol HCl

| Property | Value / Description |

| IUPAC Name | 2-methylazetidin-3-ol hydrochloride |

| Molecular Formula | C₄H₁₀ClNO (C₄H₉NO · HCl) |

| Molecular Weight | 123.58 g/mol |

| Common Isomer CAS Numbers | (2R,3R): 2231664-90-51: 2227199-20-22: 2725774-28-53: 1821740-20-8[4] |

| Physical Form | Solid (typically crystalline powder)[1] |

| Storage Conditions | Inert atmosphere, sealed in dry conditions, 2–8°C or -20°C[1] |

| Safety & Handling | Warning (GHS07); Causes skin/eye irritation (H315, H319)[1][5] |

Stereochemistry and Structural Nuances

The azetidine ring is highly strained, possessing a puckered conformation that restricts the spatial orientation of its substituents. 2-Methylazetidin-3-ol contains two chiral centers at the C2 and C3 positions, yielding four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

The specific stereochemistry dictates the trajectory of the 3-hydroxyl group relative to the 2-methyl group (cis or trans). In structure-based drug design, this trajectory is critical. The 2-methyl group provides steric shielding that can block metabolic oxidation sites on adjacent aromatic rings, while the 3-hydroxyl group serves as a vector pointing toward solvent-exposed regions or specific hydrogen-bond networks in a target protein's binding pocket.

Stereoisomeric divergence of 2-methylazetidin-3-ol and its application in targeted kinase inhibitors.

Application in Drug Discovery: The BLU-945 Case Study

The functional utility of 2-methylazetidin-3-ol is best illustrated by its role in the discovery of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as BLU-945, designed to combat treatment-resistant Non-Small-Cell Lung Cancer (NSCLC)[6].

The Mechanistic Challenge: Early lead compounds targeting mutant EGFR (L858R/T790M/C797S) suffered from poor metabolic stability (high intrinsic clearance, Cl_int) and suboptimal lipophilic efficiency (LipE)[6][7].

The Azetidine Solution:

-

Polarity Injection: Replacing highly lipophilic aromatic systems with an azetidine ring lowered the overall logD, improving solubility and metabolic stability.

-

Steric Tuning: Using a plain 3-hydroxylazetidine improved LipE but caused a 2-fold loss in target potency. The re-introduction of the 2-methyl group recovered this potency loss by optimally filling a small hydrophobic sub-pocket, while maintaining the metabolic stability (Cl_int = 25 μL/min/mg)[7].

-

Vector Expansion: The 3-hydroxyl group was subsequently activated and displaced to introduce a sulfone moiety, creating a highly stable and potent clinical candidate[6][7].

Stepwise property tuning using 2-methylazetidin-3-ol to optimize LipE and metabolic stability.

Experimental Protocols: Synthesis and Functionalization

To successfully utilize 2-methylazetidin-3-ol HCl in a drug discovery workflow, researchers must execute a sequence of free-basing, nucleophilic aromatic substitution (S_NAr), and subsequent functionalization. The following protocol is a self-validating system adapted from standard medicinal chemistry practices[7][8].

Protocol A: S_NAr Coupling to a Heteroaryl Core

Objective: Conjugate the azetidine nitrogen to a heteroaryl chloride (e.g., a substituted pyrimidine or pyridine core)[8].

-

Preparation: Suspend the heteroaryl chloride (1.0 eq) and 2-methylazetidin-3-ol hydrochloride (1.2 eq) in anhydrous 1,4-dioxane (0.1 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

-

Causality of Base Choice: DIPEA is chosen over stronger nucleophilic bases because its steric bulk prevents it from reacting with the heteroaryl chloride. It efficiently neutralizes the HCl salt, liberating the secondary amine of the azetidine for the S_NAr reaction[8].

-

-

Heating: Elevate the temperature to 90 °C and stir for 4–12 hours under a nitrogen atmosphere.

-

Causality of Solvent: 1,4-Dioxane provides an optimal boiling point (101 °C) to drive the thermal S_NAr without degrading sensitive functional groups.

-

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Validation: Analyze the crude product via LC-MS to confirm the mass shift corresponding to the loss of HCl and the addition of the azetidine mass (M+86).

Protocol B: Activation and Displacement of the 3-Hydroxyl Group

Objective: Convert the 3-OH into a leaving group for subsequent functionalization (e.g., adding a sulfone) with retention of stereochemistry[6][7].

-

Mesylation: Dissolve the azetidine-coupled intermediate in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA) (1.5 eq) and cool to 0 °C in an ice bath.

-

Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

-

Causality of Reagent & Temp: MsCl transforms the poor hydroxyl leaving group into a highly reactive mesylate. The 0 °C environment is critical to prevent base-catalyzed elimination side reactions (which would form an unwanted azetine ring)[7].

-

-

Displacement: In a separate flask, deprotonate the desired nucleophile (e.g., methyl 2-(methylsulfonyl)acetate) with Sodium Hydride (NaH) in THF at 0 °C. Add the mesylated azetidine intermediate to this flask.

-

Mechanistic Insight: Displacement at the 3-position of the azetidine ring often proceeds with retention of stereochemistry. This unusual phenomenon is attributed to the neighboring group participation of the azetidine nitrogen, which forms a bicyclic azabicyclobutonium intermediate that is subsequently opened by the nucleophile[6].

-

References

-

Capot Chemical. "2227199-20-2 | (2S,3S)-2-methylazetidin-3-ol hydrochloride." Capotchem.com. Available at: [Link]

- Google Patents. "US11999722B2 - Disubstituted pyrazole compounds." Google.com.

-

Journal of Medicinal Chemistry (ACS Publications). "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Acs.org. Available at: [Link]

-

Journal of Medicinal Chemistry (ACS Publications). "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group." Acs.org. Available at:[Link]

Sources

- 1. (2R,3R)-2-Methylazetidin-3-ol hydrochloride | 2231664-90-5 [sigmaaldrich.com]

- 2. 2227199-20-2 | (2S,3S)-2-methylazetidin-3-ol hydrochloride - Capot Chemical [capotchem.com]

- 3. (2R,3S)-2-methylazetidin-3-ol hydrochloride - CAS:2725774-28-5 - Abovchem [abovchem.com]

- 4. avantorsciences.com [avantorsciences.com]

- 5. 2231664-90-5 | (2R,3R)-2-Methylazetidin-3-ol hydrochloride - AiFChem [aifchem.com]

- 6. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US11999722B2 - Disubstituted pyrazole compounds - Google Patents [patents.google.com]

Therapeutic Potential of Azetidin-3-ol Derivatives in Drug Discovery

[1][2]

Executive Summary

In the pursuit of novel chemical space, the azetidin-3-ol scaffold has emerged as a high-value pharmacophore.[1][2][3] Bridging the gap between the highly strained, reactive aziridines and the entropically flexible pyrrolidines, azetidin-3-ol derivatives offer a unique combination of conformational rigidity , metabolic stability , and polarity .[4] This technical guide analyzes the structural advantages of this moiety, details its successful application in FDA-approved therapeutics like Cobimetinib and Azelnidipine , and provides validated synthetic protocols for its incorporation into drug discovery pipelines.[4]

Part 1: The Azetidin-3-ol Advantage

Structural & Physicochemical Profile

The azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).[1][2] The introduction of a hydroxyl group at the C3 position creates azetidin-3-ol , a scaffold that addresses common medicinal chemistry bottlenecks:

-

Lipophilicity Modulation (LogP): Replacing a piperidine or pyrrolidine ring with an azetidine often lowers the LogP due to the reduction in carbon count and the polar nature of the strained amine. The C3-hydroxyl group further reduces lipophilicity, improving aqueous solubility (LogS).[2][4]

-

Geometric Constraints: The azetidine ring exists in a puckered conformation. This rigidity directs exit vectors (N1 and C3 substituents) into precise spatial orientations, reducing the entropic penalty upon protein binding compared to flexible 5- or 6-membered rings.[1][2]

-

Bioisosterism: Azetidin-3-ol is a validated bioisostere for:

The "3-OH" Handle

The C3-hydroxyl group is not merely a solubilizing appendage; it is a versatile synthetic handle.[1] It allows for:

Part 2: Therapeutic Case Studies

Oncology: Cobimetinib (MEK Inhibitor)

Cobimetinib (Cotellic) represents the premier example of azetidin-3-ol utility.[1][2] It is an allosteric inhibitor of MEK1/2 used in the treatment of melanoma.

-

Structural Logic: The molecule features a 3-hydroxy-3-(piperidin-2-yl)azetidine core.[1][2]

-

Mechanistic Role: Crystallographic data reveals that the azetidine ring projects into the allosteric pocket. Crucially, the C3-hydroxyl group forms specific hydrogen bond interactions with the side chain of Asp190 and the phosphate group of ATP (or ATP-analogues) within the enzyme active site.[1][4]

-

Outcome: This interaction stabilizes the inhibitor-enzyme complex, contributing to its picomolar potency and high selectivity over other kinases.

Cardiovascular: Azelnidipine (Calcium Channel Blocker)

Azelnidipine is a dihydropyridine-based calcium channel blocker used for hypertension.[1][2][5][6][7][8]

-

Structural Logic: It incorporates a 1-benzhydrylazetidin-3-ol moiety linked via an ester bond.[1][2][9]

-

Pharmacokinetic Impact: The bulky, lipophilic benzhydryl group anchors the molecule in the lipid bilayer of the smooth muscle cell membrane, while the azetidine ring provides a rigid spacer.[4] This "membrane approach" mechanism confers a slow onset and long-lasting hypotensive effect, distinguishing it from rapid-acting analogues like nifedipine.[1][2]

Part 3: Synthetic Accessibility & Protocols

The following protocols describe the functionalization of the azetidin-3-ol core, a critical step for library generation.

Protocol A: N-Alkylation of Azetidin-3-ol (General Procedure)

Objective: To attach a lipophilic tail or pharmacophore to the nitrogen (N1) position.[1][2]

-

Reagents: Azetidin-3-ol hydrochloride (1.0 equiv), Alkyl halide (R-X, 1.1 equiv), Potassium Carbonate (

, 3.0 equiv), Acetonitrile (ACN).[2][4] -

Procedure:

-

Suspend azetidin-3-ol HCl and

in anhydrous ACN. -

Add the alkyl halide dropwise at room temperature.

-

Heat the mixture to reflux (60-80°C) and monitor by TLC/LC-MS (typically 4-12 hours).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over

, and concentrate.[4] -

Purification: Flash column chromatography (DCM/MeOH gradient).[2]

-

Protocol B: O-Functionalization (Ether Synthesis via )

Objective: To arylate the C3-hydroxyl group.[1][2]

-

Reagents: N-Boc-azetidin-3-ol (1.0 equiv), Aryl Fluoride (Ar-F, with EWG, 1.2 equiv), Sodium Hydride (NaH, 60% dispersion, 1.5 equiv), DMF.

-

Procedure:

-

Dissolve N-Boc-azetidin-3-ol in anhydrous DMF at 0°C.

-

Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

-

Add the activated Aryl Fluoride (e.g., 4-fluoronitrobenzene).[2][4]

-

Allow to warm to RT and stir until completion (1-3 hours).

-

Quench: Carefully add water/ice.

-

Extraction: Extract with EtOAc (3x).

-

Deprotection (Optional): Treat the purified intermediate with TFA/DCM (1:1) to remove the Boc group and reveal the secondary amine for further coupling.

-

Part 4: Visualization of Therapeutic Logic

The following diagrams illustrate the structural comparison of azetidine with other heterocycles and the mechanistic pathway of Cobimetinib.

Figure 1: Bioisosteric relationships and the structural advantages of the azetidin-3-ol scaffold in drug design.[1][2][4]

Figure 2: Divergent synthetic workflows for functionalizing the N1 and C3 positions of azetidin-3-ol.

References

Sources

- 1. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Azelnidipine | 123524-52-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Azelnidipine | 123524-52-7 [chemicalbook.com]

- 9. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

A Technical Guide to Bioisosteric Scaffolds: 2-Methylazetidin-3-ol vs. Pyrrolidin-3-ol

A Senior Application Scientist's Field Guide for Medicinal Chemists

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful optimization campaigns. Small, saturated nitrogen heterocycles, valued for their ability to confer favorable physicochemical properties and introduce three-dimensional complexity, are particularly powerful tools in this endeavor. This guide provides an in-depth, comparative analysis of two critical scaffolds: 2-methylazetidin-3-ol and pyrrolidin-3-ol. We move beyond a simple recitation of properties to explore the underlying structural rationale, conformational intricacies, and strategic implications that guide the choice between a strained four-membered azetidine and its more flexible five-membered pyrrolidine counterpart. Through a synthesis of theoretical principles, practical synthetic considerations, and case-study analysis, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness these scaffolds to overcome medicinal chemistry challenges.

Introduction: The Principle of Bioisosterism in Scaffold Design

The concept of bioisosterism, originally defined by Friedman as the selection of atoms or molecules that share similar biological activities, has evolved into a sophisticated strategy for fine-tuning the properties of a drug candidate.[1] It is not merely about mimicking size or shape but about modulating a molecule's electronic distribution, conformation, and physicochemical parameters to enhance potency, selectivity, metabolic stability, and pharmacokinetics.[2][3]

Saturated heterocycles like azetidines and pyrrolidines have become "privileged" scaffolds in this context.[4][5] Their non-aromatic, sp³-rich character is a direct answer to the challenge of "molecular obesity" and excessive lipophilicity that can plague drug candidates.[6] These rings act as versatile frameworks, projecting substituents into precise vectors in three-dimensional space to optimize interactions with biological targets. The choice between an azetidine and a pyrrolidine is a nuanced decision, with profound consequences for the resulting compound's profile.

Head-to-Head Comparison: Structural and Physicochemical Foundations

The fundamental difference between 2-methylazetidin-3-ol and pyrrolidin-3-ol lies in the ring size, which dictates their conformational behavior, bond angles, and the spatial presentation of their functional groups.

Structural and Conformational Analysis

Azetidines: The four-membered azetidine ring is characterized by significant ring strain (approx. 25.5 kcal/mol), which leads to a non-planar, "puckered" conformation to alleviate this strain.[4][7][8] This puckering is not static but a dynamic equilibrium. The presence of substituents, like the 2-methyl and 3-hydroxyl groups, will strongly influence the preferred conformation, typically positioning the bulkier groups in a pseudo-equatorial orientation to minimize steric clashes.[8] The constrained nature of the azetidine ring provides a rigid scaffold, which can be highly advantageous for locking in a bioactive conformation and improving binding affinity.[9]

Pyrrolidines: The five-membered pyrrolidine ring is significantly more flexible, with much lower ring strain. It adopts a range of non-planar "envelope" and "twist" conformations that rapidly interconvert, a phenomenon known as pseudorotation.[10] This conformational flexibility allows the scaffold to adapt to various binding pockets but can also come at an entropic cost upon binding. The relative orientation of substituents (e.g., the 3-hydroxyl group) is dictated by a complex interplay of steric and electronic factors that influence the puckering of the ring.[10]

The addition of a methyl group at the C2 position of the azetidine introduces a new chiral center and a critical steric element. This substitution can be used to probe specific pockets of a binding site, potentially enhancing selectivity or potency, an option not inherently present in the parent pyrrolidin-3-ol.

Caption: Key conformational differences between the two scaffolds.

Physicochemical Properties: A Quantitative Comparison

While both molecules share the same molecular formula (C₄H₉NO) and an identical molecular weight, their different topologies lead to subtle but significant variations in key physicochemical properties that govern their behavior as drugs.

| Property | 2-Methylazetidin-3-ol | Pyrrolidin-3-ol | Rationale for Difference |

| Molecular Weight | 87.12 g/mol [11][12] | 87.12 g/mol [13][14] | Isomers with the same atomic composition. |

| XLogP3 | -0.6[11] | -0.7[14] | The more compact, strained azetidine ring can present a slightly less polar surface area in certain conformations, leading to a marginal increase in lipophilicity compared to the more flexible pyrrolidine. |

| pKa (Predicted) | ~10.6 (for azetidine)[15] | ~10.3 (for pyrrolidine) | The nitrogen in the four-membered ring is generally more basic due to differences in hybridization and ring strain, although substitution will modulate this value.[16] |

| Polar Surface Area | 32.3 Ų[11] | 32.3 Ų[14] | Both contain one -NH and one -OH group, resulting in identical topological polar surface areas. |

| 3D Shape | Compact, more rigid | More extended, flexible | The smaller ring size and strain of the azetidine result in a fundamentally more compact and less conformationally diverse structure.[9][10] |

Note: pKa values are for the parent heterocycles and serve as a baseline; substitution will alter these values. XLogP3 and PSA values are computed estimates.

The key takeaway from this data is the impact on basicity (pKa). The higher basicity of the azetidine nitrogen can be a critical parameter. A more basic amine will be more protonated at physiological pH, which can increase aqueous solubility but may decrease cell permeability and increase potential for hERG channel interactions. The choice between scaffolds can therefore be a deliberate strategy to modulate pKa.[16]

Synthetic Accessibility: From Blueprint to Bench

The practical availability of these scaffolds is a critical consideration in any drug discovery program. Both are accessible, but their syntheses involve distinct strategies.

Representative Synthesis of a 2-Substituted Azetidin-3-ol

The synthesis of substituted azetidines often involves the cyclization of a 1,3-difunctionalized propane derivative. A common route to azetidin-3-ols proceeds from epichlorohydrin and a primary amine.

Workflow: Synthesis of N-Protected Azetidin-3-ol

Caption: General workflow for N-substituted azetidin-3-ol synthesis.

Detailed Experimental Protocol (Adapted from literature procedures): [17][18]

Objective: To synthesize 1-benzhydrylazetidin-3-ol.

-

Step 1: Synthesis of 1-(Benzhydrylamino)-3-chloropropan-2-ol.

-

To a stirred solution of benzhydrylamine (1.0 eq) in methanol at room temperature, add epichlorohydrin (1.1 eq) dropwise.

-

Causality: The amine acts as a nucleophile, opening the epoxide ring of epichlorohydrin. Methanol serves as a protic solvent to facilitate the reaction.

-

Stir the reaction mixture at reflux for 6 hours, monitoring by TLC until consumption of the starting amine.

-

Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude amino-chlorohydrin intermediate.

-

-

Step 2: Cyclization to 1-Benzhydrylazetidin-3-ol.

-

Dissolve the crude intermediate from Step 1 in an appropriate solvent such as toluene.

-

Add a base, for example, sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution.[17]

-

Causality: The base deprotonates the secondary alcohol, forming an alkoxide. This nucleophile then displaces the chloride in an intramolecular Sₙ2 reaction, forming the strained four-membered ring. This cyclization is often the yield-determining step.

-

Heat the mixture to 80°C for 4-6 hours.[17]

-

After cooling, wash the organic phase with water, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or crystallization to afford the desired 1-benzhydrylazetidin-3-ol.

-

Representative Synthesis of Pyrrolidin-3-ol

Pyrrolidines can be synthesized through various methods, including reductive amination of 1,4-dicarbonyls, intramolecular C-H amination, and [3+2] cycloadditions.[5][19] A common and robust method involves the cyclization of a 4-amino-1,2-diol derivative.

Detailed Experimental Protocol (Conceptual, based on common strategies): [20][21]

Objective: To synthesize (S)-pyrrolidin-3-ol from (S)-4-amino-2-hydroxybutyric acid.

-

Step 1: Lactamization to (S)-3-hydroxy-2-pyrrolidinone.

-

Dissolve 4-amino-(S)-2-hydroxybutyric acid (1.0 eq) in methanol.[20]

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux.

-

Causality: The acid catalyzes the intramolecular condensation between the amine and the carboxylic acid, forming the five-membered lactam (amide) ring. This is a thermodynamically favorable cyclization.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction, and concentrate under reduced pressure. Purify the resulting lactam.

-

-

Step 2: Reduction to (S)-pyrrolidin-3-ol.

-

Prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in combination with an additive, in a high-boiling ethereal solvent like THF or diglyme.[20]

-

Causality: The hydride reagent performs a complete reduction of the amide carbonyl group to a methylene (CH₂) group. This is a standard transformation that requires a potent reducing agent.

-

Add a solution of the lactam from Step 1 dropwise to the reducing agent suspension at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Carefully quench the reaction at 0°C by the sequential addition of water and aqueous sodium hydroxide (Fieser workup).

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify by distillation or chromatography to yield (S)-pyrrolidin-3-ol.

-

Strategic Application in Medicinal Chemistry: When to Choose Which?

The decision to use a 2-methylazetidine over a pyrrolidine (or vice versa) is context-dependent and driven by the specific challenges of a drug discovery program.

Caption: A decision-making guide for scaffold selection.

Case Study: Enhancing Metabolic Stability

In a program targeting serotonin-4 (5HT₄) partial agonists, a lead compound containing a piperidine ring underwent significant metabolism via N-dealkylation.[22] To address this, medicinal chemists explored bioisosteric replacements, including pyrrolidines and azetidines. While the pyrrolidine analogs were still susceptible to similar metabolic pathways, the azetidine replacements successfully shifted metabolism away from the nitrogen ring, demonstrating their utility in blocking common metabolic soft spots.[22] The increased steric hindrance around the nitrogen and the altered ring electronics of the azetidine can make it a less favorable substrate for metabolic enzymes like cytochrome P450s.

Case Study: Modulating Potency and Selectivity

In a search for DDR1 kinase inhibitors, a research team performed a ring contraction from a pyrrolidine scaffold to an azetidine core.[23] This strategic move was supported by in silico docking studies, which suggested that the more compact azetidine could maintain key hinge-binding interactions while presenting vectors into a solvent-exposed region. The resulting azetidine-based compounds retained high potency, demonstrating that the smaller, more rigid ring could effectively mimic the larger, more flexible pyrrolidine while offering a new framework for structure-activity relationship (SAR) exploration.[23]

Conclusion

The choice between 2-methylazetidin-3-ol and pyrrolidin-3-ol is a powerful strategic decision in the hands of a medicinal chemist. It is not a simple substitution but a deliberate modulation of a molecule's fundamental properties.

-

Choose 2-methylazetidin-3-ol when you need to introduce conformational rigidity, block N-dealkylation, increase basicity, or probe a specific hydrophobic pocket with the C2-methyl group. The strained ring offers a unique and often metabolically robust scaffold.[7][22]

-

Choose pyrrolidin-3-ol when you require greater conformational flexibility to adapt to a binding site, a lower pKa to enhance permeability, or when exploring broader chemical space through scaffold hopping.[10] Its synthetic accessibility from chiral pool starting materials is also a significant advantage.[24]

By understanding the deep-seated structural and electronic differences between these two scaffolds, researchers can make more informed decisions, accelerating the journey from a promising hit to a developable drug candidate. This guide serves as a foundational reference to aid in that critical decision-making process.

References

-

Enamine and Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

-

Babu, Y. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, ACS Publications. [Link]

-

Pelliccia, S., & Di Vona, M. L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

-

Blay, V., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Organic Letters, ACS Publications. [Link]

-

Amici, R., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry, ACS Publications. [Link]

-

Mykhailiuk, P. K., et al. (2020). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

PubChem. (3S)-pyrrolidin-3-ol. [Link]

-

PubChem. (2R,3S)-2-methylazetidin-3-ol. [Link]

-

Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, PMC. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, PMC. [Link]

-

Cheméo. Chemical Properties of 3-Pyrrolidinol (CAS 40499-83-0). [Link]

- Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

-

Menta, S. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Bioxplora. [Link]

- Google Patents.

-

Wu, Z., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, ACS Publications. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, Institute of Industrial Science, the University of Tokyo. [Link]

-

Dell'Anna, D., et al. (2021). Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. Molecules, MDPI. [Link]

-

Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

EPA. 3-(2-Methylpropyl)azetidine Properties. [Link]

-

Johnson, D. S., et al. (2016). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica, PubMed. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Bull, J. A., et al. (2014). Examples of azetidine containing molecules alongside pyrrolidine.... ResearchGate. [Link]

-

Galkina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, MDPI. [Link]

-

Luisi, R., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, MDPI. [Link]

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

-

Mykhailiuk, P. K. (2019). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... ResearchGate. [Link]

-

Privalov, M., et al. (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

-

Foley, D. J., et al. (2022). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

-

Ye, L., & He, W. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

-

ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

Sources

- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 2. drughunter.com [drughunter.com]

- 3. baranlab.org [baranlab.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2R,3S)-2-methylazetidin-3-ol | C4H9NO | CID 15670684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. (R)-Pyrrolidin-3-ol | CymitQuimica [cymitquimica.com]

- 14. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CompTox Chemicals Dashboard [comptox.epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Pyrrolidine synthesis [organic-chemistry.org]

- 20. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

Engineering Metabolic Stability: The Role of 2-Methylazetidin-3-ol Scaffolds in Modern Lead Optimization

Introduction: The "Escape from Flatland" & Scaffold Morphing

In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to sp³-rich architectures is a fundamental strategy for improving physicochemical properties. Nitrogen-containing heterocycles are ubiquitous in approved therapeutics, but traditional bulky rings like piperidine and pyrrolidine often suffer from high lipophilicity and severe metabolic liabilities.

To circumvent these issues, azetidines have emerged as privileged bioisosteres. Owing to their ring strain, conformational rigidity, and high sp³ character, azetidines enhance metabolic stability, aqueous solubility, and target selectivity compared to larger heterocycles [[1]](). Within this class, the 2-methylazetidin-3-ol scaffold represents a masterclass in rational drug design, offering a highly tunable vector that balances target affinity with robust pharmacokinetic (PK) endurance.

Mechanistic Causality: Why 2-Methylazetidin-3-ol?

As an application scientist, I do not view scaffolds merely as structural shapes; I view them as dynamic electronic and steric systems. The substitution of a standard amine with a 2-methylazetidin-3-ol motif provides three distinct mechanistic advantages:

-

pKa Tuning via Ring Strain: The constrained 4-membered ring increases the s-character of the nitrogen lone pair. This subtly reduces the basicity (pKa) of the amine, which in turn minimizes non-specific binding, phospholipidosis, and hERG liability.

-

Steric Shielding of the

-Carbon: Cytochrome P450 (CYP450) enzymes typically initiate phase I metabolism via -

LogD Reduction via Hydroxyl Incorporation: The 3-hydroxyl group increases hydrophilicity, lowering the overall LogD of the molecule. This drives up Lipophilic Efficiency (LipE)—a critical metric for predicting in vivo success—while simultaneously reducing intrinsic microsomal clearance.

Mechanistic pathway of metabolic stabilization via 2-methylazetidin-3-ol.

Case Studies in Lead Optimization

Case Study 1: Next-Generation EGFR Inhibitors (BLU-945)

During the discovery of BLU-945, researchers sought to replace a highly cleared piperidinol ring to improve metabolic stability. Morphing the scaffold to a 3-hydroxylazetidine led to a massive 1.4-unit improvement in LipE, but unfortunately resulted in a 2-fold loss in target potency due to the loss of hydrophobic contacts. By rationally re-introducing a methyl group to form the 2-methylazetidin-3-ol scaffold, the team successfully recovered the lost potency while maintaining the improved LipE and achieving excellent metabolic stability (

Case Study 2: Ketohexokinase (KHK) Inhibitors (GS-1291269)

In the optimization of neutral KHK inhibitors for metabolic diseases, the azetidine ring was crucial for filling a small lipophilic cleft in the ATP-binding pocket. When evaluating fluorinated versus hydroxylated azetidines, researchers found that trifluoromethyl azetidine compounds were markedly less stable than their hydroxy methyl azetidine cognates. The alcohol moiety on the 2-methylazetidin-3-ol scaffold was directly responsible for improved predicted hepatic stability, proving superior to purely halogenated bioisosteres 3.

Self-Validating Experimental Protocols for DMPK Profiling

To confidently claim that a scaffold modification improves metabolic stability, the supporting in vitro assay must be rigorously controlled. As a standard practice, I mandate the following self-validating protocol for determining Intrinsic Clearance (

Protocol: High-Throughput Intrinsic Clearance (

-

Matrix Preparation: Thaw cryopreserved multidonor pooled human hepatocytes or HLM (0.5 mg/mL protein). Causality: Pooling across multiple donors averages out genetic polymorphisms in CYP450 expression, ensuring the clearance rate is representative of the broader human population 3.

-

Substrate Incubation: Pre-incubate the test compound (final concentration 1 µM) in 0.1 M phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Enzymatic Initiation: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450s. Initiating with NADPH synchronizes the start of Phase I metabolism exactly at T=0.

-

Kinetic Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, transfer an aliquot of the reaction mixture into a plate containing 3 volumes of ice-cold acetonitrile spiked with an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity to capture an accurate kinetic snapshot, while the internal standard corrects for matrix-induced ion suppression during mass spectrometry.

-

Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the rate of parent substrate depletion.

Self-validating workflow for determining intrinsic clearance in liver microsomes.

Quantitative Data Synthesis

The following table synthesizes the quantitative impact of scaffold morphing on key pharmacokinetic and pharmacodynamic parameters, drawing from the optimization campaigns discussed above 2.

| Scaffold Variant | Target Context | Potency Impact | LipE Impact | HLM | Mechanistic Observation |

| Piperidinol | EGFR | Baseline | Baseline | >100 (High) | High lipophilicity drives rapid, non-specific CYP450 clearance. |

| 3-Hydroxylazetidine | EGFR | 2-fold loss | +1.4 units | ~25 (Low) | Ring contraction lowers LogD, improving stability but losing key hydrophobic contacts. |

| 2-Methylazetidin-3-ol | EGFR | Recovered | Maintained | 25 (Low) | C2-methyl fills the lipophilic pocket, restoring potency while sterically shielding the amine. |

Conclusion

The 2-methylazetidin-3-ol scaffold is not merely a structural novelty; it is a highly engineered solution to the pervasive problem of metabolic instability in basic amines. By leveraging ring strain to tune pKa, utilizing a hydroxyl group to lower LogD, and strategically placing a methyl group to sterically block CYP450

References

-

Title: The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: NIH / PMC (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines Source: Organic Letters - ACS Publications URL: [Link]

Sources

novel 4-membered nitrogen heterocycles for medicinal chemistry

The sp³-Rich Paradigm Shift: Engineering 4-Membered Nitrogen Heterocycles for Next-Generation Therapeutics

Introduction: Escaping Flatland

The transition from planar, sp²-hybridized aromatic systems to sp³-rich, conformationally restricted scaffolds is a defining evolution in modern drug discovery[1]. Among these, 4-membered nitrogen heterocycles—specifically azetidines, 1,2-diazetidines, and 1,3-diazetidines—have emerged as privileged structural motifs[2].

As an application scientist overseeing library design, I consistently advocate for these scaffolds because they offer a precise thermodynamic and spatial balance. Their inherent ring strain (approximately 25.4 kcal/mol) provides unique three-dimensional vectors and reactivity, yet they remain significantly more stable and easier to handle than their highly reactive 3-membered aziridine counterparts[3]. This structural rigidity translates directly to enhanced receptor affinity, reduced off-target liabilities, and improved metabolic stability, making them highly attractive for lead optimization[2].

Structural Dynamics and Physicochemical Causality

Why do 4-membered heterocycles succeed where larger rings fail? The causality lies in their spatial projection and electron density distribution. Replacing a 6-membered morpholine or piperazine with an azetidine ring fundamentally alters the nitrogen basicity and the spatial orientation of substituents[4].

Recent evaluations of "angular" versus "linear" spirocyclic azetidines demonstrate that angular isomers occupy entirely different chemical space, often reducing lipophilicity without compromising target engagement[4]. Furthermore, the introduction of novel functional groups, such as the pentafluorosulfanyl (N-SF₅) moiety on azetidines, acts as a powerful bioisosteric switch for N-tBu or N-CF₃ groups. This substitution substantially increases lipophilicity while maintaining remarkable aqueous stability, opening access to previously underexplored chemical space[5].

Table 1: Quantitative Physicochemical Profiles of Novel 4-Membered N-Heterocycles

| Compound Class | Specific Example | Target / Application | Key Physicochemical Metric |

| N-SF₅ Azetidine | Compound 54 | GPR52 Modulator | High Lipophilicity (LogD increase), Aqueous Stable |

| Azetidine Amide | Phthalide 7g | STAT3 Inhibitor | SGF Solubility: 116 µg/mL; SIF: 200 µg/mL |

| Angular Azetidine | Sonidegib analog | Hedgehog Pathway | IC₅₀: 21 nM (Gli-Luc reporter cells) |

| 1,3-Diazetidin-2-one | Compound 2 | EGFR Inhibitor | Bioavailability: 0.55; TPSA: 77.82 Ų |

Advanced Synthetic Workflows

Synthesizing 4-membered nitrogen heterocycles presents a unique kinetic challenge: you are fighting thermodynamics. The high ring strain makes intramolecular cyclization kinetically disfavored compared to intermolecular polymerization or elimination[6]. Novice chemists often attempt to overcome this by elevating temperatures or overloading transition metal catalysts, which inevitably leads to degradation and purification bottlenecks. Instead, modern protocols leverage strain-release mechanisms and precisely tuned thermal activation.

-

Strain-Release Photocatalysis : By utilizing highly strained azabicyclobutanes (ABBs), visible-light photocatalysis can generate ambiphilic F₅S• radicals that selectively cleave the central C–N bond of the ABB, yielding N-SF₅ azetidines under mild conditions[5].

-

Defluorosulfonylation (deFS) : For late-stage functionalization, 1-[(4-fluorophenyl)sulfonyl]-azetidine serves as a robust thermal precursor. Upon activation, it forms a reactive carbocation intermediate that is cleanly trapped by nucleophiles to generate diverse 3-substituted azetidines[7].

Logical Workflow for the Synthesis of Functionalized Azetidines.

Pharmacological Target Engagement

The geometric constraints of azetidines and diazetidines make them ideal for targeting shallow protein pockets that traditionally resist small-molecule intervention.

-

STAT3 Inhibition : Transcription factors like STAT3 lack deep binding pockets, making them notoriously difficult to drug. By replacing flexible R-proline-amides with rigid R-azetidine-2-carboxamides, researchers achieved sub-micromolar potency (IC₅₀ 0.55 µM) in inhibiting STAT3 DNA-binding activity[8]. The azetidine core restricts the conformational freedom of the amide, locking it into a bioactive geometry that disrupts STAT3 homodimerization[8].

-

EGFR Inhibition : Novel 1,3-diazetidin-2-one derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR). In silico and in vitro ADME studies confirm that these highly strained diazetidines exhibit high antiproliferative activity, fulfilling Lipinski's rules with optimal Topological Polar Surface Area (TPSA < 140 Ų) and excellent systemic bioavailability[9].

Pharmacological Pathway of Azetidine-Based STAT3 Inhibition.

Self-Validating Experimental Protocols

To ensure reproducibility in medicinal chemistry, protocols must be self-validating. The following methodologies incorporate built-in analytical checkpoints to confirm causality and reaction success.

Protocol 1: Visible-Light Mediated Synthesis of N-SF₅ Azetidines

Causality Focus: The use of 365 nm light specifically matches the excitation profile of the photocatalyst without inducing unwanted homolytic cleavage of the substrate's core bonds. Oxygen is a potent radical scavenger; thus, rigorous argon degassing is non-negotiable[5].

-

Preparation : To an oven-dried vial equipped with a stir bar, add the azabicyclobutane (ABB) substrate (1.0 equiv), SF₅-transfer reagent (2.0 equiv), and 2,7-Br₂-TXT photocatalyst (5 mol%).

-

Degassing : Add anhydrous n-pentane (0.025 M) under an Argon atmosphere. Sparge the solution with Argon for 15 minutes to eliminate dissolved oxygen.

-

Irradiation : Seal the vial and irradiate the mixture using 365 nm LEDs at room temperature for 1 hour.

-

Self-Validation Checkpoint (¹⁹F-NMR) : Before workup, take a crude aliquot for ¹⁹F-NMR. The unique multiplet signature of the SF₅ group allows precise quantification of conversion without the need for complex chromatographic separation[5].

-

Purification : Concentrate under reduced pressure and purify via flash column chromatography to isolate the N-SF₅ azetidine.

Protocol 2: Defluorosulfonylation for 3-Substituted Azetidines

Causality Focus: The electron-withdrawing nature of the fluorophenylsulfonyl group perfectly balances the activation energy required to open the ring or substitute at the 3-position, preventing premature degradation[7].

-

Reaction Setup : To a reaction vial, add Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (1.0 equiv), the desired nucleophile (1.2 - 2.0 equiv), and potassium carbonate (1.5 equiv).

-

Solvent & Heating : Add acetonitrile to achieve a concentration of 0.1 M. Seal the vial and heat the reaction mixture to 60-80 °C.

-

Self-Validation Checkpoint (LC-MS) : Because azetidine derivatives often lack strong UV chromophores unless conjugated, mass-based tracking (LC-MS) is essential. Monitor the disappearance of the precursor mass and the emergence of the 3-substituted product mass[7].

-

Isolation : Upon completion, cool to room temperature, quench with water, extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate for final purification.

References

1.[1] Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. nih.gov. 1 2.[2] Azetidines in medicinal chemistry: emerging applications and approved drugs. researchgate.net. 2 3.[5] Modular Access to N-SF5 azetidines - PMC. nih.gov. 5 4.[7] Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. benchchem.com. 7 5.[3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. rsc.org. 3 6.[4] Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. domainex.co.uk. 4 7.[8] Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. nih.gov. 8 8.[6] 3-(tetrahydro-2H-pyran-4-yl)azetidine | 550369-51-2. benchchem.com. 6 9.[9] In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC. nih.gov. 9

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 5. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(tetrahydro-2H-pyran-4-yl)azetidine | 550369-51-2 | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

(2R,3S)-2-methylazetidin-3-ol hydrochloride distinct isomers

Part 1: Executive Summary & Stereochemical Matrix

(2R,3S)-2-methylazetidin-3-ol hydrochloride (CAS: 2725774-28-5) is a specific stereoisomer of the 2,3-disubstituted azetidine class. It is a critical chiral fragment used in the synthesis of next-generation antibiotics (e.g., carbapenems) and CNS-active agents.

The core technical challenge lies in the stereochemical density of the small azetidine ring. With two chiral centers (C2 and C3), four distinct isomers exist.[1] High-fidelity discrimination between the target (2R,3S) isomer and its enantiomer or diastereomers is essential for regulatory compliance and biological activity.

The Stereoisomer Cluster

Based on Cahn-Ingold-Prelog (CIP) priorities, the (2R,3S) configuration corresponds to a Trans relationship between the C2-methyl and C3-hydroxyl groups.

| Isomer | Configuration | Relationship to (2R,3S) | Geometry | CAS Number (Free Base/HCl) |

| (2R,3S) | Target | Self | Trans | 2725774-28-5 |

| (2S,3R) | Enantiomer | Mirror Image | Trans | 1821740-20-8 |

| (2R,3R) | Diastereomer | Epimer at C3 | Cis | 2231664-90-5 |

| (2S,3S) | Diastereomer | Epimer at C2 | Cis | N/A (Generic: 45347-82-8) |

Note: In the azetidine ring, "Trans" implies the substituents are on opposite faces of the ring plane (anti-periplanar), while "Cis" implies they are on the same face (syn-periplanar).

Part 2: Stereochemical Visualization & Logic

The relationship between these isomers is defined by the inversion of specific chiral centers. The following diagram maps the logical relationship and the synthetic pathways to isolate the target.

Caption: Stereochemical relationship map. Horizontal pairs are enantiomers; vertical connections are diastereomers.

Part 3: Synthesis & Resolution Strategies

Synthesizing the specific (2R,3S) isomer requires either a chiral pool approach (starting from defined stereocenters) or a resolution of a racemic mixture.

Method A: Chiral Pool Synthesis (Recommended)

This route utilizes L-Threonine or D-Allothreonine derivatives. Since the C2 and C3 centers are already established in the amino acid, the stereochemistry is conserved or predictably inverted during cyclization.

-

Starting Material: D-Allothreonine (2R,3S stereochemistry in linear form).

-

Reduction: Reduce carboxylic acid to alcohol (retention of configuration).

-

Cyclization: Selective activation of the primary alcohol (C1) followed by displacement by the amine (C2) yields aziridine, which is not the target.

-

Correction: The standard route to azetidines from amino acids involves a "one-carbon extension" or specific ring closure.

-

Proven Route: Reaction of (S)-1-phenylethylamine with (S)-2-methyloxirane (chiral epoxide) followed by ring closure.

-

Route for (2R,3S):

-

Start with (2S,3S)-3-bromo-1,2-epoxybutane .

-

Ring opening with Benzylamine (Inversion at C2

R). -

Cyclization (Inversion at C3

S). -

Result: (2R,3S)-1-benzyl-2-methylazetidin-3-ol.

-

-

Method B: Resolution of Trans-Racemate

If a specific chiral synthesis is too costly, synthesize the trans-racemate (mixture of 2R,3S and 2S,3R) and resolve it.

Protocol: Classical Resolution with Tartaric Acid

-

Salt Formation: Dissolve trans-2-methylazetidin-3-ol (free base) in MeOH.

-

Resolution Agent: Add (2R,3R)-(+)-Tartaric acid (0.5 eq).

-

Crystallization: The diastereomeric salt pair [(2R,3S)-amine

(+)-tartrate] and [(2S,3R)-amine -

Filtration: Isolate the precipitate. Recrystallize from EtOH/Water to enrich the (2R,3S) salt.

-

Free Basing: Treat with NaOH, extract with DCM, then form HCl salt.

Part 4: Analytical Characterization (The "Distinct" Factor)

Distinguishing (2R,3S) from its isomers is the most critical quality control step.

Nuclear Magnetic Resonance (NMR)

The coupling constant (

-

Trans (2R,3S / 2S,3R): The dihedral angle is

(pseudo-equatorial/equatorial in puckered ring).- Coupling: Typically < 3.0 Hz (Small).

-

NOE Signal: Weak or Absent correlation between H2 and H3.

-

Cis (2R,3R / 2S,3S): The dihedral angle is

.- Coupling: Typically 6.0 – 9.0 Hz (Large).

-

NOE Signal: Strong correlation between H2 and H3.

Data Table: Diagnostic Signals (400 MHz,

Chiral HPLC

To distinguish (2R,3S) from its enantiomer (2S,3R), chiral chromatography is required.

-

Column: Daicel Chiralpak IC or IG (Immobilized amylose derivatives).

-

Mobile Phase: Hexane : EtOH : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 210 nm (low absorption, use high concentration) or CAD (Charged Aerosol Detector).

-

Expected Elution: The enantiomers will separate with

.

Part 5: Hydrochloride Salt Formation Protocol

The HCl salt stabilizes the secondary amine and prevents oxidation/oligomerization.

-

Dissolution: Dissolve 1.0 g of (2R,3S)-2-methylazetidin-3-ol (free base oil) in 5 mL dry Ethanol.

-

Acidification: Cool to 0°C. Dropwise add 1.2 eq of 2M HCl in Diethyl Ether (or 1.25M HCl in EtOH).

-

Precipitation: Stir for 30 mins. Slowly add 20 mL of cold Diethyl Ether (antisolvent) to induce crystallization.

-

Isolation: Filter the white solid under

atmosphere (hygroscopic!). -

Drying: Vacuum dry at 40°C for 6 hours.

-

Storage: Store at -20°C under Argon. Azetidine salts can degrade via ring-opening if exposed to moisture/nucleophiles for prolonged periods.

References

-

Stereoselective Synthesis of Azetidines: J. Org. Chem. 2013, 78, 3, 1098–1106.[3] Link[3]

-

NMR Analysis of Azetidines (Cis/Trans Coupling): Magn. Reson. Chem. 2005, 43, 8, 637-642. Link

-

Gold-Catalyzed Synthesis of Azetidin-3-ones (Precursors): Angew. Chem. Int. Ed. 2011, 50, 2583. Link

-

PubChem Compound Summary: (2R,3S)-2-methylazetidin-3-ol.[4] Link

Sources

Methodological & Application

Application Notes and Protocols for the N-Protection of 2-Methylazetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed protocols and expert insights for the N-protection of 2-methylazetidin-3-ol hydrochloride, a valuable building block in medicinal chemistry. The strategic masking of the azetidine nitrogen is a critical step to enable selective functionalization at other positions of the molecule. This document outlines two robust protocols for the introduction of the commonly employed tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, explaining the rationale behind the choice of reagents and reaction conditions.

The Imperative of N-Protection for Azetidine Scaffolds

Azetidines are increasingly incorporated into drug candidates due to their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] The 2-methylazetidin-3-ol scaffold, with its defined stereochemistry and functional handles, offers a unique three-dimensional exit vector for molecular elaboration. However, the nucleophilic secondary amine of the azetidine ring can interfere with many synthetic transformations. Therefore, the temporary installation of a protecting group on the nitrogen atom is essential for a successful and predictable synthetic route.

Selecting the Optimal Protecting Group

The choice of a protecting group is a critical decision in any synthetic strategy and depends on the overall molecular architecture and the reaction conditions anticipated in subsequent steps.[3] For 2-methylazetidin-3-ol, the ideal protecting group should be:

-

Easy to install in high yield.

-

Stable to a wide range of reaction conditions.

-

Orthogonal to other functional groups present in the molecule, allowing for its selective removal without affecting other parts of the structure.[4]

-

Compatible with the free hydroxyl group, minimizing the risk of side reactions.

This guide focuses on two of the most versatile and widely used amine protecting groups: Boc and Cbz.

| Protecting Group | Abbreviation | Protection Reagent | Key Advantages | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to a wide range of non-acidic conditions; easily removed with mild acid.[5][6] | Trifluoroacetic acid (TFA), HCl in organic solvents.[7][8] |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Robust and stable to both acidic and basic conditions; removable by catalytic hydrogenolysis.[4][9] | H₂/Pd-C, HBr in acetic acid.[10][11] |

Pre-reaction Consideration: Liberation of the Free Amine

The starting material, 2-methylazetidin-3-ol hydrochloride, is a salt. To ensure the nucleophilicity of the azetidine nitrogen for the protection reaction, it must first be converted to the free base. This is typically achieved by treating the hydrochloride salt with a suitable base. The choice of base and solvent is crucial to ensure good solubility and complete deprotonation.[12][13]

Experimental Protocols

The following protocols are designed to be robust and scalable. It is recommended to perform small-scale trials to optimize conditions for specific batches of starting material and reagents.

Protocol 1: N-Boc Protection of 2-Methylazetidin-3-ol

This protocol describes the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The use of a non-nucleophilic organic base like triethylamine (TEA) is crucial to avoid competing reactions.

Reaction Scheme:

Materials:

-

2-Methylazetidin-3-ol hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Free-Basing the Amine:

-

To a stirred suspension of 2-methylazetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM or THF (10-20 mL per gram of starting material) at 0 °C (ice bath), add triethylamine (1.1-1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes. The formation of triethylamine hydrochloride may result in a thicker suspension.

-

-

Boc Protection:

-

Cool the suspension back to 0 °C.

-

Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc-2-methylazetidin-3-ol.

-

Causality Behind Experimental Choices:

-

Choice of Base: Triethylamine is a non-nucleophilic base that effectively neutralizes the hydrochloride and the acid generated during the reaction without competing with the azetidine for the Boc anhydride.

-

Solvent: DCM and THF are good choices as they are relatively non-polar and aprotic, and generally provide good solubility for the reactants.

-

Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

-

Work-up: The aqueous washes are essential to remove the triethylamine hydrochloride salt and any unreacted reagents.

Protocol 2: N-Cbz Protection of 2-Methylazetidin-3-ol

This protocol details the introduction of the benzyloxycarbonyl (Cbz) group using benzyl chloroformate. The Schotten-Baumann conditions, employing an inorganic base in a biphasic system, are often effective for this transformation.

Reaction Scheme:

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. Chemoselective radical cleavage of Cbz-protected nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CAS 90604-02-7: 1-Benzhydryl-3-azetidinol hydrochloride [cymitquimica.com]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-Methylazetidin-3-ol as a High-Value Proline Bioisostere

Topic: Strategic Application of 2-Methylazetidin-3-ol as a Proline Mimetic in Drug Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

Proline is a unique proteinogenic amino acid due to its cyclic secondary amine structure, which induces specific conformational constraints (turns, kinks) in peptide backbones.[1][2] However, in small molecule drug discovery, the pyrrolidine ring of proline often suffers from metabolic liability (oxidation) or suboptimal vector alignment.

2-Methylazetidin-3-ol has emerged as a critical proline mimetic and bioisostere . By contracting the ring from five members (pyrrolidine) to four (azetidine) and introducing a methyl substituent, researchers can:

-

Modulate Lipophilicity (LogD): The azetidine ring is significantly less lipophilic than pyrrolidine, improving solubility and metabolic stability (lowering intrinsic clearance,

). -

Alter Vector Geometry: The 4-membered ring changes the exit vectors of substituents, allowing access to novel binding pockets (e.g., "back-pockets" in kinase domains).

-

Introduce Interactions: The 3-hydroxyl group provides a specific handle for hydrogen bonding, mimicking 4-hydroxyproline or engaging solvent networks.

This guide details the conformational properties, synthetic incorporation, and specific protocols for utilizing 2-methylazetidin-3-ol in drug development.

Conformational Analysis & Mechanistic Rationale

The "Azetidine Contraction" Effect

Replacing a proline (5-membered) ring with an azetidine (4-membered) ring dramatically alters the puckering landscape.

-

Proline: Exists in a dynamic equilibrium between

-endo (C7 puckering) and -

Azetidine: The ring is nearly planar but exhibits a shallow pucker. This rigidity reduces the entropic penalty upon binding to a target protein.

The Role of the 2-Methyl Group

The introduction of a methyl group at the C2 position (adjacent to the nitrogen) is not merely for filling space. It creates a stereoelectronic lock .

-

Steric Clash: The 2-methyl group clashes with N-substituents (e.g., carbonyls in amides), strongly influencing the cis/trans isomerism of the amide bond.

-

Chirality: The

or

Comparative Physicochemical Profile

| Property | Proline (Pyrrolidine) | Azetidine | 2-Methylazetidin-3-ol | Impact on Drug Design |

| Ring Size | 5-membered | 4-membered | 4-membered | Reduces steric footprint; alters angles.[1] |